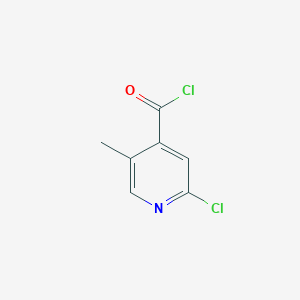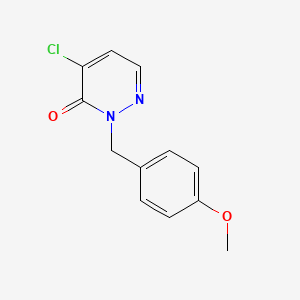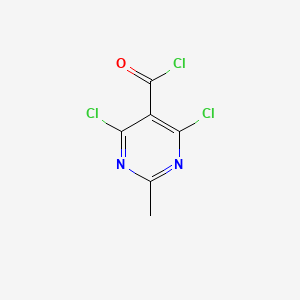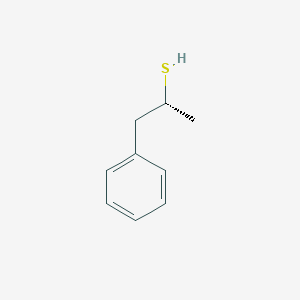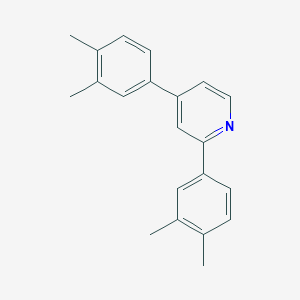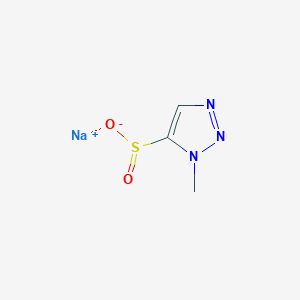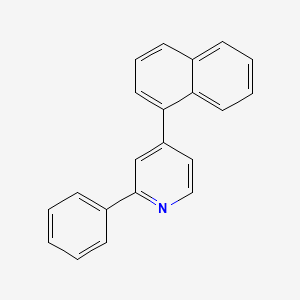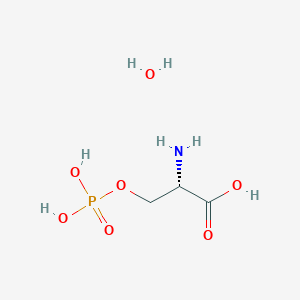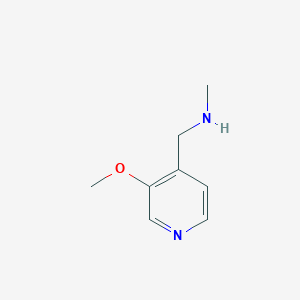
1-(3-Methoxypyridin-4-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxypyridin-4-yl)-N-methylmethanamine is a chemical compound with a pyridine ring substituted with a methoxy group at the 3-position and a methylmethanamine group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypyridin-4-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxypyridine.
N-Methylation: The pyridine ring is subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The resulting N-methylated pyridine is then reacted with formaldehyde and a secondary amine, such as dimethylamine, under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(3-Methoxypyridin-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 1-(3-Hydroxypyridin-4-yl)-N-methylmethanamine.
Reduction: 1-(3-Methoxypiperidin-4-yl)-N-methylmethanamine.
Substitution: 1-(3-Halopyridin-4-yl)-N-methylmethanamine.
科学的研究の応用
1-(3-Methoxypyridin-4-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Methoxypyridin-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the pyridine ring play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(3-Methoxypyridin-4-yl)ethanone
- 3-Methoxypyridine
- 1-(3-Hydroxypyridin-4-yl)-N-methylmethanamine
Comparison
1-(3-Methoxypyridin-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
1-(3-methoxypyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H12N2O/c1-9-5-7-3-4-10-6-8(7)11-2/h3-4,6,9H,5H2,1-2H3 |
InChIキー |
FWDHLNWFWRYQKV-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C=NC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


